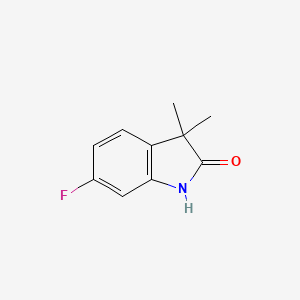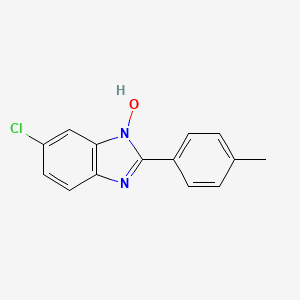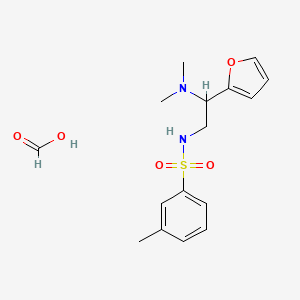![molecular formula C14H17BrClN3O3S B2947390 1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide CAS No. 1356570-41-6](/img/structure/B2947390.png)
1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide, also known as BRD-7929, is a small molecule inhibitor that has shown promising results in various scientific research studies. It is a potent and selective inhibitor of a specific protein kinase, which plays a crucial role in the regulation of cellular processes such as cell growth, proliferation, and survival.
Wirkmechanismus
1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide works by selectively inhibiting the activity of a specific protein kinase, which is involved in the regulation of cellular processes such as cell growth, proliferation, and survival. This kinase is overexpressed in many types of cancer cells, making it a promising target for cancer therapy. Inhibition of this kinase leads to the suppression of cell growth and proliferation, ultimately leading to cell death.
Biochemische Und Physiologische Effekte
1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide has been shown to have significant biochemical and physiological effects in various scientific research studies. It has been shown to inhibit the activity of a specific protein kinase, leading to the suppression of cell growth and proliferation. Furthermore, it has also been shown to have anti-inflammatory effects, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide is its high potency and selectivity for a specific protein kinase, making it an ideal candidate for scientific research studies. However, one of the main limitations of 1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in lab experiments.
Zukünftige Richtungen
There are several future directions for the scientific research of 1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide. One potential direction is to further investigate its potential application in the treatment of various types of cancer. Another potential direction is to explore its anti-inflammatory effects in more detail, with the aim of developing new treatments for inflammatory diseases. Additionally, further studies are needed to investigate the potential side effects of 1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide and to optimize its pharmacokinetic properties for clinical use.
Conclusion:
In conclusion, 1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide is a small molecule inhibitor that has shown promising results in various scientific research studies. It is a potent and selective inhibitor of a specific protein kinase, which plays a crucial role in the regulation of cellular processes. 1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide has potential applications in the treatment of various diseases such as cancer and inflammation. However, further studies are needed to investigate its potential side effects and to optimize its pharmacokinetic properties for clinical use.
Synthesemethoden
The synthesis of 1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the octahydro-1H-indole-2-carboxamide moiety, which is achieved through a multistep process involving cyclization and reduction reactions. The final product is obtained through purification and isolation steps, which yield a white solid with high purity.
Wissenschaftliche Forschungsanwendungen
1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide has been extensively studied for its potential application in the treatment of various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of a specific protein kinase, which is overexpressed in many types of cancer cells. Inhibition of this kinase leads to the suppression of cell growth and proliferation, making it a promising candidate for cancer therapy. Furthermore, 1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide has also been shown to have anti-inflammatory effects, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
1-(5-bromo-2-chloropyridin-3-yl)sulfonyl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrClN3O3S/c15-9-6-12(13(16)18-7-9)23(21,22)19-10-4-2-1-3-8(10)5-11(19)14(17)20/h6-8,10-11H,1-5H2,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVALNEZNMVFVJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2S(=O)(=O)C3=C(N=CC(=C3)Br)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

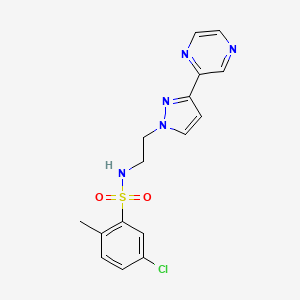
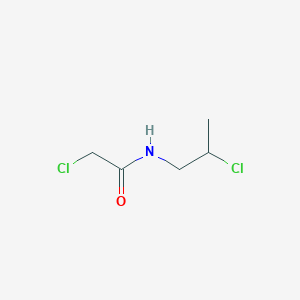
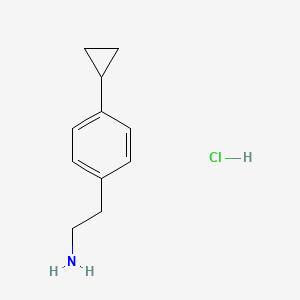
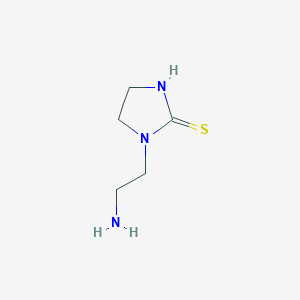
![1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2947318.png)
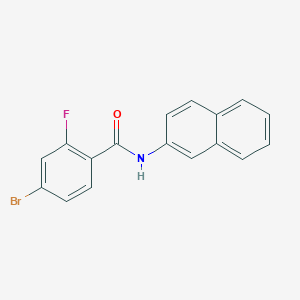
![3'H-spiro[cyclobutane-1,1'-isobenzofuran]-5'-ol](/img/structure/B2947322.png)
![(3-Pentyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2947323.png)
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2947325.png)
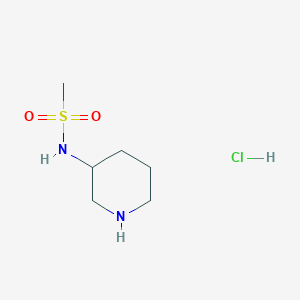
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide](/img/structure/B2947327.png)
